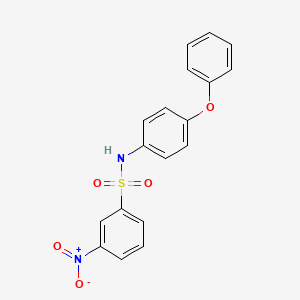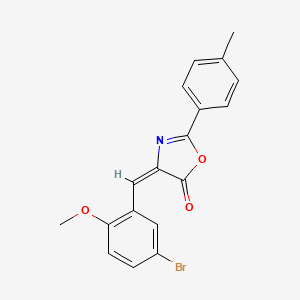
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is not fully understood. However, it has been reported to act on various receptors in the central nervous system, including the GABA-A and NMDA receptors. This compound has also been shown to have a modulatory effect on the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine has been reported to have various biochemical and physiological effects. It has been shown to have a potent analgesic effect in various animal models of pain. This compound has also been reported to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have an anticonvulsant effect, reducing the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine in lab experiments is its high purity and availability. This compound has been synthesized in large quantities, making it readily available for research purposes. Additionally, it has shown promising results in various studies, making it a subject of interest for researchers worldwide.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. Although it has been reported to have a good safety profile, further studies are needed to fully understand its toxicity profile. Additionally, its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
Future Directions
There are several future directions that could be explored in the research of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and toxicity profile. This compound also has potential applications in the treatment of neurodegenerative diseases, which could be explored further in future studies.
Conclusion
In conclusion, 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is a promising compound with potential applications in scientific research. Its synthesis has been optimized in various studies, making it readily available for research purposes. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide. However, further studies are needed to fully understand its mechanism of action and toxicity profile.
Synthesis Methods
The synthesis of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine involves the reaction of 5-tert-butoxy-2-hexyn-1-ol with piperidine in the presence of a catalyst. This method has been reported to yield high purity and good yield of the desired compound. The synthesis of this compound has been optimized in various studies, making it readily available for research purposes.
Scientific Research Applications
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to have a potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-14(17-15(2,3)4)10-6-9-13-16-11-7-5-8-12-16/h14H,5,7-8,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUHWZIBQWJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302662 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)


![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)